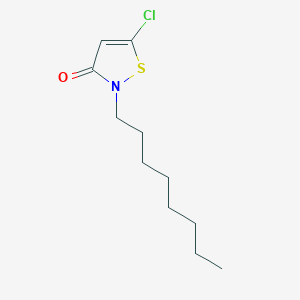

5-Chloro-2-n-octyl-4-isothiazolin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMXFIUOGSODQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432555 | |

| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-24-5 | |

| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating COIT in the Isothiazolinone Landscape

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (COIT)

The isothiazolinone family of heterocyclic compounds represents a cornerstone of modern antimicrobial technology. These synthetic biocides are renowned for their broad-spectrum efficacy against bacteria, fungi, and algae, even at low concentrations.[1][2] Within this class, this compound, hereafter referred to as COIT, is a significant member. It is structurally characterized by an unsaturated five-membered ring containing adjacent sulfur and nitrogen atoms, an octyl group at the 2-position, and a chlorine atom at the 5-position.[3]

This guide provides a comprehensive technical overview of COIT, designed for researchers, scientists, and formulation experts. We will delve into its core chemical properties, mechanism of action, stability, and analytical methodologies. It is crucial to distinguish COIT from its close chemical relatives, such as 2-n-octyl-4-isothiazolin-3-one (OIT or Octhilinone) and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), as the degree of chlorination on the isothiazolinone ring significantly influences biocidal potency and stability.[3] COIT is often found as an incidental component in technical grade DCOIT, making a thorough understanding of its properties essential for quality control and regulatory compliance.[3]

Section 1: Core Physicochemical Properties

A molecule's fundamental chemical and physical properties dictate its behavior in various matrices, its bioavailability, and its mode of interaction with biological systems. The key properties of COIT are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one | [4] |

| Synonyms | 5-Chloro-2-octyl-3(2H)-isothiazolone, 5-Chloro-N-n-octylisothiazolin-3-one | [5] |

| CAS Number | 26530-24-5 | [4][5] |

| Molecular Formula | C₁₁H₁₈ClNOS | [4][5] |

| Molecular Weight | 247.78 g/mol | [4][5] |

| Appearance | Inferred to be a tan or waxy solid, similar to related compounds. | [6] |

| Solubility | Expected to be slightly soluble in water and soluble in most organic solvents. | [7][8][9] |

| Stability | Generally stable in acidic media; degradation can occur in alkaline solutions.[2] Stable under strong UV radiation and acid rain.[7][10] |

Section 2: Synthesis and Industrial Production

The industrial synthesis of COIT, like other isothiazolinones, is achieved through a robust chemical process involving ring closure. The primary method is the oxidative cyclisation of a linear organic disulfide precursor.[1][3]

The specific pathway for COIT involves the use of N,N′-dioctyl-3,3′-dithiodipropionamide as the starting material. This compound undergoes oxidative cyclisation facilitated by a chlorinating agent, typically elemental chlorine.[3] The precise control of the amount of chlorine used during manufacturing is critical, as it dictates the degree of chlorination on the final isothiazolinone ring, determining the relative yields of OIT, COIT, and DCOIT.[3]

Caption: Industrial synthesis of COIT via oxidative cyclisation.

Section 3: Mechanism of Antimicrobial Action

The potent biocidal activity of isothiazolinones, including COIT, stems from their ability to disrupt vital cellular functions in microorganisms.[10] The mechanism is not one of simple poisoning but a targeted chemical attack on essential metabolic pathways.

The core of this mechanism is the electrophilic nature of the isothiazolinone ring. The sulfur atom makes the ring susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of critical enzymes and proteins.[1][11] This interaction proceeds via a two-step process:

-

Rapid Inhibition of Metabolism: COIT rapidly binds to microbial cells and reacts with accessible thiol-containing enzymes, particularly dehydrogenases involved in cellular respiration and energy production.[10][12] This leads to the formation of mixed disulfides, effectively inactivating these enzymes and causing a swift cessation of microbial growth, respiration, and metabolism.[10][12]

-

Irreversible Cell Damage: Following the initial metabolic inhibition, continued interaction and the generation of free radicals lead to irreversible damage to cellular components, culminating in a loss of membrane integrity and cell death.[12]

This multi-targeted mechanism makes it difficult for microorganisms to develop resistance, contributing to the compound's effectiveness as a broad-spectrum biocide.[12]

Caption: Mechanism of COIT antimicrobial activity.

Section 4: Stability and Environmental Fate

The persistence and efficacy of a biocide are directly related to its stability under application conditions. Isothiazolinones are generally stable in acidic media but can undergo degradation in alkaline solutions, with the rate of degradation increasing with pH.[2] They are also sensitive to the presence of nucleophiles like amines and thiols, which can open the heterocyclic ring and lead to inactivation.[2]

Despite this, COIT and its relatives exhibit notable resilience to environmental stressors. Studies on OIT, a closely related analogue, show impressive stability against degradation from strong ultraviolet (UV) radiation and acid rain, making it suitable for outdoor applications like protective coatings.[7][10]

The environmental fate of a chemical describes its transport and transformation in the environment.[13][14][15] Isothiazolinones like COIT are known to be biodegradable.[2] For instance, studies on OIT have demonstrated significant biodegradation in wastewater under both aerobic and anaerobic conditions, with half-lives as short as 5 to 13 hours.[2] This susceptibility to microbial degradation helps mitigate long-term environmental accumulation.

Section 5: Analytical Methodologies

Accurate quantification of COIT in raw materials and final formulations is critical for efficacy testing, safety assessment, and regulatory adherence. High-Performance Liquid Chromatography (HPLC), often coupled with Tandem Mass Spectrometry (HPLC-MS/MS), is the gold standard for the analysis of isothiazolinones.[16][17]

Protocol: Quantification of Isothiazolinones by HPLC-MS/MS

This protocol provides a representative methodology for the simultaneous analysis of multiple isothiazolinones, including COIT.

-

Standard Preparation:

-

Prepare a stock solution of 1000 µg/mL of each isothiazolinone reference standard (e.g., COIT, OIT, DCOIT, CMIT, BIT) in methanol.

-

Perform serial dilutions with a methanol/water mixture to create a calibration curve ranging from approximately 1 to 100 ng/mL.

-

-

Sample Preparation (Liquid Matrix):

-

Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.

-

Add 10 mL of methanol as the extraction solvent.

-

Vortex for 1 minute, then sonicate in an ultrasonic bath for 15 minutes to ensure complete extraction.

-

Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[16]

-

Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm) is suitable.[17]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol/Acetonitrile (20:80, v/v).

-

Flow Rate: 0.8 - 1.3 mL/min.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to ~95% to elute the more hydrophobic compounds like COIT, followed by a re-equilibration step.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[16]

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target isothiazolinone using the reference standards.

-

-

Data Analysis:

-

Quantify the concentration of COIT in the sample by comparing its peak area to the calibration curve generated from the reference standards.

-

Section 6: Toxicological Profile and Safety Considerations

While highly effective as biocides, isothiazolinones require careful handling due to their potential health effects. The primary toxicological concern for this class of compounds is skin sensitization, which can lead to allergic contact dermatitis upon exposure.[2][18] For drug development professionals, this is a critical consideration for any formulation that may come into contact with skin, even as an excipient or preservative.

Acute toxicity data for the closely related 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) indicate it is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[18] Given the structural similarities, a cautious approach assuming similar hazards for COIT is warranted.

Handling Recommendations for Laboratory Personnel:

-

Always consult the specific Safety Data Sheet (SDS) before handling.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid generating dust or aerosols.

-

Prevent contact with skin, eyes, and clothing.

Section 7: Applications and Relevance in Development

The primary application of COIT is as an industrial biocide and preservative.[1] Its broad-spectrum activity makes it effective in protecting a wide range of water-based and solvent-based products from microbial spoilage.[7] Common uses include:

For professionals in drug development , the relevance of COIT is primarily as a potential preservative in non-parenteral, non-oral formulations where microbial control is necessary and direct, prolonged patient contact is minimal. However, its potent skin sensitization properties are a significant hurdle for its inclusion in topical or transdermal drug products.[2] The isothiazolinone scaffold itself may be of interest in medicinal chemistry for the development of novel therapeutic agents, but COIT is not used as an active pharmaceutical ingredient (API). Its main role remains firmly in the realm of material protection and preservation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind OIT: Antimicrobial Mechanisms and Stability.

- Chu, R., & Kim, J. (n.d.). A review of the safety of oral immunotherapy in clinical trial and real-world studies. NIH.

- MDPI. (n.d.).

- Wikipedia. (n.d.). Isothiazolinone.

- PubChem. (n.d.). This compound.

- PMC - NIH. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

- OnePetro. (2006). The Mechanism of Action of Isothiazolone Biocide. NACE CORROSION.

- IRO Group Inc. (n.d.). Octylisothiazolinone (OIT), 2-n-Octyl-4-Isothiazolin-3-one.

- Pharmaceutical Technology. (2024).

- OIT 101. (n.d.). FAQs / Q&A.

- Ataman Kimya. (n.d.). OCTYLISOTHIAZOLINONE (OIT).

- Successive Digital. (2024).

- ResearchGate. (2025). Applications of Internet of Things in Pharmaceutical Industry.

- Sean N. Parker Center for Allergy and Asthma Research. (n.d.). Is OIT Ready: Three Perspectives.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 26530-24-5.

- PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.

- Made-in-China.com. (n.d.).

- Avalere Health Advisory. (2021).

- Journal of Pharmaceutical Research International. (2025).

- MACHEREY-NAGEL. (n.d.). Analysis of isothiazolinones by LC-MS/MS.

- Vulcanchem. (n.d.). This compound.

- ChemicalBook. (2022). Application of 5-chloro-2-methyl-4-isothiazolin-3-one.

- NIH. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).

- Analytice. (n.d.). 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) - Analysis.

- ChemicalBook. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis.

- Agency for Toxic Substances and Disease Registry. (n.d.).

- ResearchGate. (n.d.). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI)

- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.

- ResearchGate. (n.d.).

- Echemi. (n.d.). 2-n-Octyl-4-isothiazolin-3-one.

- Oregon Institute of Technology. (n.d.).

- Echemi. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one.

- Haihang Industry. (n.d.). 4,5-Dichloro-2-N-octyl-4-isothiazolin-3-one (DCOIT).

- EPA. (n.d.). Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one.

- Chem-Impex. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.

- ResearchGate. (n.d.). Chemical structure of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI, a).

- Biosynth. (2024).

- Toronto Research Chemicals. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one (N-methyl-D₃, 98%).

- Echemi. (n.d.).

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.

- TCI Chemicals. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one 64359-81-5.

- US EPA. (2025).

- ResearchGate. (n.d.). (PDF)

- Canada.ca. (2025).

Sources

- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (26530-24-5) for sale [vulcanchem.com]

- 4. This compound | C11H18ClNOS | CID 9899670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. irochemical.com [irochemical.com]

- 8. Fungicide 2-N-Octyl-4-Isothiazolin-3-One Used for Coatings OIT 98% CAS 26530-20-1 - Buy Good Quality OIT 98%, Manufacturer Supply OIT 98%, Hot Sale OIT 98% Product on Sinobio Chemistry [sinobiochemistry.com]

- 9. meisenbaochem.com [meisenbaochem.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. onepetro.org [onepetro.org]

- 13. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemos.de [chemos.de]

5-Chloro-2-n-octyl-4-isothiazolin-3-one mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT)

Abstract

This compound (OIT), a principal active ingredient in marine antifouling applications and a broad-spectrum biocide, exhibits potent antimicrobial activity against a wide array of bacteria, fungi, and algae. Its efficacy stems from a rapid, non-specific mechanism of action centered on the disruption of critical physiological and metabolic pathways. This guide provides a detailed examination of the core molecular interactions, cellular targets, and downstream consequences of OIT exposure in microbial cells. We will explore the chemical basis of its activity, the key enzymes and pathways it inhibits, and the experimental methodologies used to validate these findings, offering researchers and drug development professionals a comprehensive understanding of its biocidal function.

Introduction to OIT: A Broad-Spectrum Biocide

This compound, commonly known as OIT or octhilinone, belongs to the isothiazolinone class of antimicrobial agents. Structurally, it features a reactive N-S bond within its isothiazolinone ring and an eight-carbon alkyl chain that enhances its lipid solubility, facilitating its passage through microbial cell membranes. This dual character—a reactive core and a lipophilic tail—is fundamental to its potent and rapid biocidal activity. OIT is widely used as a fungicide and algaecide in industrial applications, most notably as an antifouling agent in marine paints to prevent the growth of organisms on submerged structures. Understanding its mechanism of action is crucial for optimizing its use, managing potential resistance, and assessing its environmental impact.

The Core Mechanism: Electrophilic Attack on Intracellular Thiols

The primary mechanism of action for OIT, and isothiazolinones in general, is the rapid inhibition of essential enzymes through the oxidative cleavage of accessible thiol groups. This process can be broken down into a key sequence of events.

2.1. Cellular Uptake and Initial Interaction The lipophilic n-octyl chain allows OIT to readily diffuse across the cell membrane and accumulate within the cytoplasm. Once inside, the electrophilic sulfur atom of the isothiazolinone ring is highly susceptible to nucleophilic attack by cellular thiols, particularly the sulfhydryl (-SH) groups found in the amino acid cysteine.

2.2. Covalent Modification of Proteins OIT reacts with thiol-containing molecules, most significantly the cysteine residues within vital enzymes and proteins. The reaction proceeds via a two-step process:

-

Initial Attack: The thiol group attacks the sulfur atom on the isothiazolinone ring, leading to the reductive cleavage of the N-S bond.

-

Disulfide Formation: This results in the formation of a mixed disulfide bond between the protein and a metabolite of the OIT molecule. This covalent modification irreversibly alters the protein's three-dimensional structure, leading to a loss of its catalytic function.

The consequence of this action is a rapid and widespread inactivation of numerous essential enzymes, effectively halting critical metabolic processes.

Caption: Core mechanism of OIT leading to microbial cell death.

Primary Cellular Targets and Metabolic Consequences

The non-specific nature of OIT's attack on thiol groups means it can disrupt a wide range of cellular functions simultaneously. However, several key metabolic pathways are particularly vulnerable due to their reliance on thiol-containing enzymes.

3.1. Inhibition of Dehydrogenase Enzymes A primary target group for isothiazolinones are dehydrogenase enzymes, which are critical for cellular respiration and energy production. Key enzymes such as lactate dehydrogenase, malate dehydrogenase, and NADH dehydrogenase contain essential cysteine residues in their active sites. By inactivating these enzymes, OIT effectively disrupts the tricarboxylic acid (TCA) cycle and electron transport chain, leading to a rapid depletion of cellular ATP. This inhibition of energy metabolism is a major contributor to its biocidal effect.

3.2. Disruption of Glutathione-Dependent Pathways Glutathione (GSH) is a critical intracellular antioxidant and a key molecule for maintaining the cellular redox state. As a thiol-containing molecule itself, GSH can be directly targeted and depleted by OIT. The depletion of the intracellular GSH pool has two major consequences:

-

Increased Oxidative Stress: The cell loses its primary defense against reactive oxygen species (ROS), leading to damage of lipids, proteins, and nucleic acids.

-

Inhibition of Detoxification: Glutathione-S-transferases, enzymes that use GSH to detoxify harmful compounds, are inhibited.

This dual assault on the cell's redox and detoxification systems contributes significantly to OIT's cytotoxicity.

Quantitative Efficacy of OIT

The potency of OIT varies depending on the target microorganism, which is often quantified by the Minimum Inhibitory Concentration (MIC). This metric represents the lowest concentration of a biocide that prevents visible growth.

| Microorganism Type | Representative Species | Typical MIC Range (ppm) | Reference |

| Gram-positive Bacteria | Staphylococcus aureus | 0.5 - 4.0 | |

| Gram-negative Bacteria | Pseudomonas aeruginosa | 4.0 - 16.0 | |

| Fungi (Yeast) | Candida albicans | 0.25 - 2.0 | |

| Fungi (Mold) | Aspergillus niger | 1.0 - 8.0 | |

| Algae | Chlorella pyrenoidosa | 0.03 - 0.3 |

Note: MIC values can vary based on the specific strain, medium, and testing conditions.

Experimental Protocols for Mechanism Validation

Verifying the mechanism of action of OIT involves a series of targeted biochemical assays. The following protocols represent standard methodologies for investigating enzyme inhibition and thiol reactivity.

5.1. Protocol: Dehydrogenase Activity Inhibition Assay

This protocol provides a method to quantify the inhibitory effect of OIT on cellular dehydrogenase activity, a proxy for respiratory function.

Principle: Viable cells with active dehydrogenase enzymes will reduce a tetrazolium salt (e.g., INT) to a colored formazan product, which can be measured spectrophotometrically. A reduction in color formation in the presence of OIT indicates enzyme inhibition.

Step-by-Step Methodology:

-

Microbial Culture Preparation: Grow a liquid culture of the target microorganism (e.g., E. coli) to the mid-logarithmic phase.

-

Cell Suspension: Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4), and resuspend to a standardized optical density (e.g., OD600 = 0.5).

-

OIT Exposure: Aliquot the cell suspension into a 96-well microplate. Add varying concentrations of OIT (e.g., 0, 1, 5, 10, 20 ppm) to the wells. Include a no-cell control (buffer only).

-

Incubation: Incubate the plate at the optimal growth temperature for a short duration (e.g., 30-60 minutes) to allow for OIT to act on the cells.

-

Substrate Addition: Add the tetrazolium salt indicator (e.g., 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) to each well.

-

Color Development: Incubate in the dark until a visible color change is observed in the control wells (typically 1-4 hours).

-

Measurement: Stop the reaction (e.g., by adding acid) and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Calculate the percentage of dehydrogenase inhibition for each OIT concentration relative to the untreated control.

Caption: Experimental workflow for dehydrogenase inhibition assay.

Conclusion and Future Directions

The mechanism of action of this compound is characterized by a rapid and indiscriminate attack on intracellular thiol groups. This leads to the covalent inactivation of essential enzymes, particularly those involved in cellular respiration, and disrupts the cell's ability to manage oxidative stress. Its high efficacy is a direct result of this multi-targeted assault, which makes the development of specific resistance mechanisms challenging for microorganisms.

Future research should focus on understanding the potential for synergistic interactions between OIT and other antimicrobial agents, which could lead to more effective and environmentally benign antifouling or preservative formulations. Furthermore, detailed proteomic studies could identify the full spectrum of protein targets within various microorganisms, providing a more granular view of its cellular impact.

References

-

Title: Octhilinone - Registration Review Final Decision Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Efficacy of the antifouling compound octhilinone against freshwater algae Source: Bulletin of Environmental Contamination and Toxicology URL: [Link]

-

Title: Biocides Source: Ullmann's Encyclopedia of Industrial Chemistry (Wiley Online Library) URL: [Link]

-

Title: The mechanism of the antimicrobial action of isothiazolones Source: The Journal of Applied Bacteriology URL: [Link]

-

Title: The effects of isothiazolone biocides on lactate dehydrogenase Source: The International Journal of Biochemistry URL: [Link]

Synthesis and production of 5-Chloro-2-n-octyl-4-isothiazolin-3-one

An In-depth Technical Guide to the Synthesis and Production of 5-Chloro-2-n-octyl-4-isothiazolin-3-one

Foreword: The Isothiazolinone Core and its Potent Functionality

Isothiazolinones are a class of heterocyclic organic compounds that have become indispensable as biocides across a vast range of industrial and consumer products.[1][2] Their efficacy in controlling the growth of bacteria, fungi, and algae stems from a highly reactive N-S bond within the isothiazole ring. This guide focuses on a specific, potent member of this family: this compound (COIT). Often found in conjunction with its non-chlorinated parent, 2-n-octyl-4-isothiazolin-3-one (OIT), and its dichloro-analogue, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), the monochlorinated COIT represents a critical molecule in the field of microbial control.[3][4]

This document provides a detailed exploration of the synthesis and production of COIT, intended for researchers and chemical development professionals. We will dissect the primary industrial manufacturing pathway, explain the chemical rationale behind each step, and provide a representative experimental protocol.

The Central Synthesis Strategy: Oxidative Cyclization

The industrial production of isothiazolinones, including COIT, predominantly relies on the ring-closure of 3-mercaptopropanamide derivatives.[5] The synthesis of COIT is achieved through the oxidative cyclization of a specific disulfide precursor, N,N′-dioctyl-3,3′-dithiodipropionamide.[3]

The elegance of this industrial method lies in its efficiency. A single reagent, elemental chlorine (Cl₂), serves a dual purpose:

-

Oxidant: It drives the critical ring-closure reaction, forming the isothiazolinone heterocycle.

-

Chlorinating Agent: It directly incorporates the chlorine atom at the 5-position of the ring, a structural feature that significantly enhances biocidal activity.[2][3][6]

The degree of chlorination—yielding OIT (no chlorine), COIT (one chlorine), or DCOIT (two chlorines)—is carefully controlled by the stoichiometry of the chlorine used in the manufacturing process.[3]

Caption: General Synthesis Pathway for COIT.

Detailed Mechanistic Rationale and Protocol

The trustworthiness of a synthetic protocol lies in its reproducibility and the clear understanding of each step's function. The following sections detail the causality behind the experimental choices.

Part 1: Precursor Synthesis (Illustrative)

While the core topic is the cyclization, understanding the precursor's origin is vital. N,N′-dioctyl-3,3′-dithiodipropionamide is typically synthesized via a multi-step process that begins with basic feedstocks. A common route involves the reaction of methyl acrylate with a sulfur source to produce a 3-mercaptopropionate intermediate, which is then amidated with n-octylamine.[7] The resulting N-n-octyl-3-mercaptopropanamide is then oxidized to form the stable disulfide dimer, the direct precursor for the final cyclization.[7] This disulfide is a key intermediate, often isolated as a stable white powder.[7]

Part 2: Core Protocol: Oxidative Cyclization & Chlorination

This protocol is a representative industrial method derived from established patents and chemical literature.[7]

Materials & Equipment:

-

Jacketed glass reactor with overhead stirring, thermometer, gas inlet tube, and condenser.

-

N,N′-dioctyl-3,3′-dithiodipropionamide

-

Ethyl acetate (or another suitable organic solvent)

-

Chlorine gas

-

Sodium hydroxide (NaOH) solution

-

Filtration apparatus

-

Rotary evaporator

Step-by-Step Methodology:

-

Reactor Charging: The reaction vessel is charged with N,N′-dioctyl-3,3′-dithiodipropionamide and ethyl acetate. The solvent serves to create a slurry for efficient mixing and to help manage the reaction temperature.[7]

-

Cooling: The mixture is cooled to a temperature range of 0°C to 15°C using a circulating chiller.[7]

-

Expert Rationale: This step is critical. The chlorination and cyclization reaction is exothermic. Maintaining a low temperature prevents runaway reactions and minimizes the formation of impurities, such as the over-chlorinated DCOIT, by allowing for precise control over the reaction rate.[8]

-

-

Chlorine Gas Introduction: Chlorine gas is slowly bubbled through the stirred slurry over a period of 3-4 hours.[7]

-

Expert Rationale: The slow, controlled addition of chlorine is paramount. It ensures that the stoichiometry is correct for yielding the desired monochlorinated product. A rapid addition could lead to localized high concentrations of chlorine, favoring the formation of the dichloro- byproduct.[3] The reaction proceeds to form the intermediate N-n-octylisothiazoline keto hydrochloride salt as a solid precipitate.[7]

-

-

Reaction Maturation: After the chlorine addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a slightly elevated temperature (e.g., 20-25°C).[7]

-

Expert Rationale: This "insulation" or "digestion" step ensures the reaction proceeds to completion, maximizing the yield of the hydrochloride salt intermediate.

-

-

Isolation of Intermediate: The solid N-n-octylisothiazoline keto hydrochloride is isolated from the reaction mixture by suction filtration.[7]

-

Neutralization: The isolated solid is re-suspended in fresh ethyl acetate. A solution of sodium hydroxide is added dropwise with vigorous stirring until the pH of the aqueous phase is between 6 and 7.[7]

-

Expert Rationale: This step deprotonates the hydrochloride salt to yield the free, active this compound, which is soluble in the organic phase. Precise pH control is necessary to ensure complete conversion without causing base-catalyzed degradation of the product.

-

-

Product Workup & Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The organic phase, containing the product, is collected. The solvent (ethyl acetate) is then removed under reduced pressure using a rotary evaporator.[7]

-

Expert Rationale: This final step isolates the COIT as a liquid or low-melting solid, removing the solvent to yield a product of high concentration.

-

Caption: Experimental Workflow for COIT Synthesis.

Data Presentation: Comparative Physicochemical Properties

For researchers, understanding the properties of COIT in relation to its close analogues is crucial for formulation and application development.

| Property | 2-n-octyl-4-isothiazolin-3-one (OIT) | This compound (COIT) | 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) |

| CAS Number | 26530-20-1[4] | 26530-24-5[9] | 64359-81-5[10] |

| Molecular Formula | C₁₁H₁₉NOS[4] | C₁₁H₁₈ClNOS[9] | C₁₁H₁₇Cl₂NOS[10] |

| Molecular Weight | 213.34 g/mol [11] | 247.79 g/mol [9] | 282.2 g/mol [10] |

| Appearance | Yellow transparent liquid or crystals[4] | Data not specified, likely similar to OIT/DCOIT | Tan-to-brown waxy solid[10] |

| Melting Point | 25°C[4] | Not specified | 40-46°C[10] |

| Solubility in Water | Slightly soluble[4][11] | Not specified | 14 ppm at 25°C[10] |

| Log Kow | Not specified | 4.3[9] | 2.8 - 4.5[10] |

Conclusion: A Versatile and Controllable Synthesis

The synthesis of this compound is a well-established industrial process that demonstrates elegant chemical control. By precisely managing reaction conditions, particularly temperature and the stoichiometry of the chlorinating agent, manufacturers can selectively produce COIT from its disulfide precursor. The resulting molecule, empowered by the C5-chloro substituent, offers enhanced biocidal activity, making it a cornerstone preservative for a multitude of applications. This guide provides the foundational knowledge for researchers and developers to understand, replicate, and potentially innovate upon this important chemical synthesis.

References

- Ataman Kimya. ISOTHIAZOLINONE.

- Wikipedia. Isothiazolinone. [URL: https://en.wikipedia.org/wiki/Isothiazolinone]

- Benchchem. The Rise of Isothiazolinones: A Technical Guide to Their Discovery, Chemistry, and Mechanism of Action. [URL: https://www.benchchem.com/blog/the-rise-of-isothiazolinones-a-technical-guide-to-their-discovery-chemistry-and-mechanism-of-action/]

- Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7070760/]

- ChemicalBook. Isothiazolinones: A Functional Biocides. [URL: https://www.chemicalbook.com/article/isothiazolinones-a-functional-biocides.htm]

- PubMed. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [URL: https://pubmed.ncbi.nlm.nih.gov/32102175/]

- ResearchGate. Synthesis of the biocides methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), and octylisothiazolinone (OIT). [URL: https://www.researchgate.net/figure/Synthesis-of-the-biocides-methylisothiazolinone-MI-methylchloroisothiazolinone-MCI-and_fig1_339513079]

- Google Patents. CN103087002A - Preparation method of isothiazolinone. [URL: https://patents.google.

- Vulcanchem. This compound - 26530-24-5. [URL: https://www.vulcanchem.com/5-chloro-2-n-octyl-4-isothiazolin-3-one-26530-24-5]

- Google Patents. CN1907976A - Process for preparing 2-octyl-2H-isothiazol-3-one. [URL: https://patents.google.

- Taicang Puyuan Pharmaceutical Co., Ltd. Uses of 2-Octyl-4-Isothiazolin-3-one 98%: Best Practices for Industrial Preservation. [URL: https://www.py-chem.

- Haihang Industry Co., Ltd. 2-n-Octyl-4-isothiazolin-3-one (OIT). [URL: https://www.haihangchem.com/products/2-n-octyl-4-isothiazolin-3-one-oit.html]

- IRO Group Inc. Octylisothiazolinone (OIT), 2-n-Octyl-4-Isothiazolin-3-one. [URL: https://www.irocoatingadditive.com/biocide/octylisothiazolinone.html]

- ChemicalBook. 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis. [URL: https://www.chemicalbook.com/synthesis/26172-55-4.htm]

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-n-Octyl-4-isothiazolin-3-one | 26530-20-1. [URL: https://www.tcichemicals.com/IN/en/p/O0130]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9899670]

- Boxa Bromine. 2-N-Octyl-4-Isothiazolin-3-One. [URL: https://www.boxabromine.com/2-n-octyl-4-isothiazolin-3-one/]

- Google Patents. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. [URL: https://patents.google.

- PubChem. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91688]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (26530-24-5) for sale [vulcanchem.com]

- 4. meisenbaochem.com [meisenbaochem.com]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. Isothiazolinones: A Functional Biocides_Chemicalbook [chemicalbook.com]

- 7. CN1907976A - Process for preparing 2-octyl-2H-isothiazol-3-one - Google Patents [patents.google.com]

- 8. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 9. This compound | C11H18ClNOS | CID 9899670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. irochemical.com [irochemical.com]

An In-depth Technical Guide to 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT): Molecular Structure, Reactivity, and Mechanism of Action

This guide provides a comprehensive technical overview of 5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT), a potent broad-spectrum biocide. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core scientific principles governing OIT's efficacy, from its molecular architecture to its intricate mechanism of antimicrobial action. We will explore not just the "what" but the "why" behind its synthesis, reactivity, and analytical validation, offering field-proven insights into its application.

Introduction: The Isothiazolinone Family and the Role of OIT

Isothiazolinones are a class of heterocyclic organic compounds that have become indispensable as preservatives and antimicrobial agents in a vast array of industrial and consumer products.[1][2] Their ability to control the growth of bacteria, fungi, and algae at very low concentrations makes them invaluable for preserving water-based formulations like paints, adhesives, cooling water systems, and cosmetics.[1][3]

Within this family, this compound (OIT) is distinguished by its specific structural features: a long n-octyl chain and a chlorine atom on the isothiazolinone ring.[4] These modifications significantly influence its physical properties and enhance its biological activity, making it a highly effective and widely utilized biocide. This guide will dissect the molecular attributes that confer this potent activity.

Molecular Structure and Physicochemical Properties

The efficacy of OIT begins with its molecular structure. The core is a five-membered isothiazolinone ring containing a reactive nitrogen-sulfur (N-S) bond.[3] Key substituents modulate its function:

-

2-n-octyl group: This eight-carbon alkyl chain imparts significant lipophilicity (fat-solubility). This is a critical design feature, as it enhances the molecule's ability to penetrate the lipid-rich cell membranes of microorganisms.

-

5-chloro group: The chlorine atom at the 5-position increases the electrophilicity of the isothiazolinone ring.[3] This heightened reactivity is central to its mechanism of action, making it more potent than its non-chlorinated counterpart.[4]

These features combine to create a molecule optimized for reaching and disrupting microbial cellular machinery. The key physicochemical properties of OIT are summarized below.

| Property | Value | Source |

| CAS Number | 26530-24-5 | [5][6] |

| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one | [7] |

| Molecular Formula | C₁₁H₁₈ClNOS | [5][7] |

| Molecular Weight | 247.78 g/mol | [5][6] |

| Appearance | Light Yellow Oil | [6] |

| XLogP3 | 4.3 | [7] |

Industrial Synthesis: An Overview

The industrial synthesis of OIT is a targeted process designed to build the reactive isothiazolinone ring with the desired substituents. The primary route involves the oxidative cyclization of a linear precursor, N,N′-dioctyl-3,3′-dithiodipropionamide, using chlorine as the oxidizing and chlorinating agent.[4] The degree of chlorination is carefully controlled by the stoichiometry of the chlorine used during the reaction.[4]

Representative Synthesis Protocol

The following protocol outlines the key steps in a typical industrial synthesis. The causality behind each step is crucial for ensuring a high yield and purity of the final product.

-

Precursor Preparation: The synthesis begins with the preparation of the N,N′-dioctyl-3,3′-dithiodipropionamide precursor. This is typically formed from the reaction of octylamine with 3,3'-dithiodipropionic acid.

-

Reaction Setup: The dithiodipropionamide precursor is dissolved in a suitable organic solvent, such as ethyl acetate. A catalyst, like potassium iodide, may be added to facilitate the reaction.[8]

-

Oxidative Cyclization & Chlorination: Chlorine gas is carefully introduced into the reactor. This step is highly exothermic and requires precise temperature control (e.g., 40-55°C) to prevent unwanted side reactions and ensure safety.[8] The chlorine serves two purposes: it acts as an oxidant to drive the ring-closure (cyclization) of the sulfur atoms and as a chlorinating agent to add the chlorine atom at the 5-position.

-

Reaction Quenching and Workup: Once the reaction is complete, any excess chlorine is neutralized. The reaction mixture is then washed, typically with aqueous solutions, to remove byproducts and impurities.

-

Solvent Removal and Isolation: The organic solvent is removed under reduced pressure, yielding the crude OIT product, which can be further purified if necessary.

The logic of this process is self-validating: successful cyclization and chlorination are confirmed by analytical methods like HPLC and GC-MS, which verify the molecular weight and structure of the final product against a reference standard.

Reactivity and Core Mechanism of Action

The antimicrobial power of OIT is rooted in its high electrophilicity. It operates via a sophisticated two-step mechanism that first rapidly halts cellular functions and then causes irreversible damage, leading to cell death.[9][10][11]

Step 1: Rapid Inhibition of Metabolic Pathways (Minutes) Upon entering the microbial cell, OIT quickly targets and inhibits key dehydrogenase enzymes within critical metabolic pathways like the Krebs cycle and the electron transport chain.[9][11] This disrupts essential functions such as cellular respiration and the generation of ATP, the cell's primary energy currency.[10] This rapid inhibition of growth, oxygen consumption, and energy synthesis effectively puts the cell into a state of metabolic arrest.[10][11]

Step 2: Irreversible Cell Damage (Hours) The primary molecular target for OIT is the thiol group (-SH) found in the amino acid cysteine, a crucial component of many life-sustaining enzymes.[1][9] The electrophilic sulfur atom in the OIT ring readily attacks these nucleophilic thiol groups. This leads to the cleavage of the weak N-S bond and the formation of a mixed disulfide bond between the OIT molecule and the enzyme.[1][12] This covalent modification irreversibly inactivates the enzyme. The cascade of inactivating multiple essential enzymes, coupled with the production of damaging free radicals, results in widespread cellular damage and ultimately, cell death.[10][11]

The diagram below illustrates this powerful mechanism of action.

Caption: OIT penetrates the cell, rapidly inhibiting metabolism and irreversibly inactivating key enzymes.

Stability and Environmental Degradation

While robust, OIT is not indestructible. Its stability is influenced by environmental factors:

-

Hydrolytic Stability: OIT is generally stable against hydrolysis in neutral conditions.[13] However, in highly alkaline solutions, the isothiazolinone ring can undergo degradation.[13]

-

Photodegradation: OIT is susceptible to degradation by UV radiation.[12] The primary photodegradation pathway involves the cleavage of the activated N-S bond.[13][14] This initial break can lead to isomerization or a stepwise degradation of the ring structure, forming various transformation products.[14] This susceptibility is a key consideration for its use in exterior applications like facade coatings, where it can leach and degrade in the environment.[14]

Analytical Methodologies for OIT Validation

Accurate quantification of OIT in various matrices is essential for quality control, regulatory compliance, and research. The gold standard for this analysis is High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS) for superior sensitivity and selectivity.[15]

Standard Protocol: Quantification of OIT by HPLC-MS/MS

This protocol provides a self-validating workflow for the determination of OIT.

-

Standard Preparation: Prepare a stock solution of certified OIT reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Sample Extraction: The extraction method is matrix-dependent. For a liquid sample like a paint or detergent, an ultrasonic-assisted extraction with methanol is effective.[16] This step is designed to efficiently move the OIT from the complex sample matrix into the analysis solvent.

-

Chromatographic Separation (HPLC):

-

Column: A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm) provides excellent separation of OIT from other matrix components.[16]

-

Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile/methanol is typically employed. The gradient is optimized to ensure a sharp peak shape and good resolution for OIT.

-

Flow Rate & Temperature: A typical flow rate is around 1.0 mL/min with the column temperature maintained at 30-40°C to ensure reproducible retention times.

-

-

Detection and Quantification (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is highly effective for OIT.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[15] This involves selecting the specific precursor ion (the molecular ion of OIT) and then monitoring for a specific, characteristic product ion after fragmentation. This precursor-to-product transition is a unique fingerprint for OIT.

-

-

Data Analysis: The concentration of OIT in the unknown sample is determined by comparing its peak area to the calibration curve generated from the reference standards. The protocol is validated by the linearity of the calibration curve (R² > 0.99) and the recovery percentage from spiked control samples.[16]

The following diagram outlines this standard analytical workflow.

Caption: A typical workflow for OIT analysis, from sample preparation to final quantification.

Conclusion

This compound is a highly engineered biocide whose molecular structure is precisely tuned for potent antimicrobial activity. The combination of a lipophilic n-octyl side chain for cell penetration and an electrophilic, chlorinated isothiazolinone ring for irreversible enzyme inhibition creates a formidable defense against microbial contamination. Its two-step mechanism, characterized by rapid metabolic disruption followed by fatal covalent modification of cellular targets, ensures broad-spectrum efficacy. Understanding this interplay between structure, reactivity, and mechanism is paramount for its effective and responsible application in preserving a wide range of materials.

References

-

Wikipedia. Isothiazolinone. [Link]

-

Collier, P. J., Ramsey, A. J., Austin, P., & Gilbert, P. (2021). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]

-

Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. Semantic Scholar. [Link]

-

ChemView, EPA. Isothiazolinone White Paper. EPA.gov. [Link]

-

Bollmann, U. E., Minelgaite, G., Schlüsener, M. P., & Bester, K. (2017). Proposed photodegradation pathway of OIT in water. ResearchGate. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

Silva, V., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

-

Lund, E. (2023). Exploring the metabolism and mixture effects of the isothiazolinone biocides BIT and OIT in PLHC-1 cells. DiVA. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind OIT: Antimicrobial Mechanisms and Stability. Phrm-in. [Link]

-

National Center for Biotechnology Information. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. PubChem. [Link]

-

Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro. [Link]

-

MACHEREY-NAGEL. Analysis of isothiazolinones by LC-MS/MS. MACHEREY-NAGEL. [Link]

-

Wang, J., Guo, X., Li, J., Wu, Y., & Wei, F. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4192. [Link]

-

Analytice. 5-chloro-2-methyl-4-isothiazolin-3-one (CIT) - Analysis. Analytice. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos. [Link]

-

Kawakami, T., Isama, K., & Ikarashi, Y. (2014). Chemical structure of 5-chloro-2-methyl-4-isothiazolin-3-one (MCI, a). ResearchGate. [Link]

-

CAS. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. CAS Common Chemistry. [Link]

-

He, X., et al. (2019). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. [Link]

-

Scribd. 5 Chloro 2 Methyl 4 Isothiazolin 3 One. Scribd. [Link]

-

EPA. Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one. EPA.gov. [Link]

-

National Center for Biotechnology Information. 2-n-Octyl-4-isothiazolin-3-one. PubChem. [Link]

Sources

- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. This compound (26530-24-5) for sale [vulcanchem.com]

- 5. scbt.com [scbt.com]

- 6. 5-Chloro-2-n-octyl-4-isothiazolin-3-one_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. This compound | C11H18ClNOS | CID 9899670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

- 11. onepetro.org [onepetro.org]

- 12. nbinno.com [nbinno.com]

- 13. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Chloro-2-n-octyl-4-isothiazolin-3-one: A Technical Guide

Introduction

5-Chloro-2-n-octyl-4-isothiazolin-3-one (OIT), a member of the isothiazolinone class of biocides, is a molecule of significant interest in industrial and pharmaceutical applications due to its potent antimicrobial properties. Its efficacy is intrinsically linked to its chemical structure, which imparts the ability to disrupt microbial metabolic pathways. A thorough understanding of its molecular architecture is paramount for researchers, scientists, and drug development professionals, not only for quality control and regulatory compliance but also for elucidating its mechanism of action and potential environmental fate.

This technical guide provides an in-depth exploration of the spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset, this guide will leverage established spectroscopic principles and data from structurally related analogs to present a comprehensive, predicted analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics. This approach offers a robust framework for the identification and characterization of this important biocide. The methodologies for acquiring such data are also detailed, providing a self-validating system for experimental verification.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound (C₁₁H₁₈ClNOS, Molecular Weight: 247.78 g/mol ) consists of a 4-isothiazolin-3-one heterocyclic core, substituted with a chlorine atom at the 5-position and an n-octyl chain at the 2-position (nitrogen atom).[1][2][3]

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| ~2955-2850 | C-H stretch | n-octyl chain (CH₂, CH₃) | Strong |

| ~1680 | C=O stretch | Amide carbonyl | Strong |

| ~1620 | C=C stretch | Isothiazolinone ring | Medium |

| ~1465 | C-H bend | n-octyl chain (CH₂) | Medium |

| ~1375 | C-H bend | n-octyl chain (CH₃) | Medium |

| ~1100 | C-N stretch | Medium | |

| ~800 | C-Cl stretch | Medium-Weak | |

| ~670 | C-S stretch | Weak |

Interpretation and Rationale

The presence of the long n-octyl chain will be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹. The most prominent peak is anticipated to be the carbonyl (C=O) stretch of the amide group within the isothiazolinone ring, typically appearing around 1680 cm⁻¹. The C=C double bond in the ring will likely show a medium intensity band around 1620 cm⁻¹. The carbon-chlorine (C-Cl) and carbon-sulfur (C-S) stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient method for acquiring IR spectra of liquid or solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Apply a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and the background spectrum subtracted.

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum will be dominated by signals from the n-octyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Singlet | 1H | =CH- | The vinyl proton on the isothiazolinone ring is deshielded by the adjacent carbonyl group and the double bond. |

| ~3.8 | Triplet | 2H | N-CH₂- | The methylene group directly attached to the nitrogen atom is deshielded. |

| ~1.7 | Quintet | 2H | N-CH₂-CH₂- | Methylene group adjacent to the N-CH₂ group. |

| ~1.3 | Multiplet | 10H | -(CH₂)₅- | Overlapping signals of the central methylene groups of the octyl chain. |

| ~0.9 | Triplet | 3H | -CH₃ | Terminal methyl group of the octyl chain. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the amide. |

| ~145 | C-Cl | Carbon atom bonded to chlorine is deshielded. |

| ~120 | =CH- | Vinylic carbon. |

| ~50 | N-CH₂ | Methylene carbon attached to nitrogen. |

| ~31-22 | -(CH₂)₆- | Carbons of the octyl chain. |

| ~14 | -CH₃ | Terminal methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for good signal-to-noise (e.g., 8-16), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak [M]⁺• for C₁₁H₁₈ClNOS is expected at m/z 247 (for ³⁵Cl) and m/z 249 (for ³⁷Cl) with an approximate intensity ratio of 3:1, characteristic of a monochlorinated compound.

Key Predicted Fragments:

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 212 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 136 | [C₄H₂ClNOS]⁺ | Cleavage of the N-octyl bond. |

| 113 | [C₈H₁₇]⁺ | Octyl cation. |

| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from the octyl chain. |

| 43 | [C₃H₇]⁺ | Propyl cation, a common fragment from the octyl chain. |

The fragmentation of the n-octyl chain is expected to produce a series of peaks separated by 14 mass units (CH₂). The cleavage of the bond between the nitrogen and the octyl chain is also a likely fragmentation pathway.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of isothiazolinones.[4]

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Analysis: For targeted analysis, Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion (m/z 247) and monitoring for specific product ions (e.g., m/z 136, 113).

-

Conclusion

References

Sources

An In-depth Technical Guide to 5-Chloro-2-n-octyl-4-isothiazolin-3-one (CAS 26530-24-5): A Framework for Research and Application

Executive Summary

5-Chloro-2-n-octyl-4-isothiazolin-3-one, identified by CAS number 26530-24-5, is a member of the isothiazolinone class of biocides. These synthetic compounds are renowned for their broad-spectrum antimicrobial efficacy against bacteria, fungi, and algae.[1] While extensive technical literature exists for related isothiazolinones such as 2-n-octyl-4-isothiazolin-3-one (OIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), specific, in-depth data for the 5-chloro-octyl variant remains notably scarce in publicly accessible domains.

This guide serves as a technical framework for researchers, scientists, and drug development professionals. It synthesizes the known chemical identity of this compound with the well-established principles of the isothiazolinone class. By extrapolating from its close structural analogues, we provide expert insights into its probable mechanism of action, likely applications, and a proposed roadmap for its analytical and toxicological characterization. The objective is not only to present what is known but to illuminate the path for the necessary research required to fully harness and safely manage this compound.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in evaluating any chemical compound is to establish its identity and core physical properties. For this compound, the available data provides a clear chemical structure and key identifiers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26530-24-5 | [2][3][4] |

| Molecular Formula | C₁₁H₁₈ClNOS | [2][3][5] |

| Molecular Weight | 247.78 g/mol | [2][6] |

| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one | [3][4] |

| Appearance | Light Yellow Oil | [4] |

| Density | 1.157 g/cm³ | [2][4] |

| Boiling Point | 318.862 °C at 760 mmHg | [2][4] |

| Flash Point | 146.643 °C | [2][4] |

| InChI Key | PTMXFIUOGSODQW-UHFFFAOYSA-N | [3][4][5] |

Causality Insight: The n-octyl chain, a lipophilic moiety, suggests that this molecule will have a greater affinity for non-aqueous systems or lipid-rich environments (like fungal cell membranes) compared to its methyl-substituted counterparts (e.g., CMIT). The presence of the chlorine atom at the 5-position on the isothiazolinone ring is expected to influence its electrophilicity and, consequently, its reactivity and biocidal potency.

Section 2: The Isothiazolinone Mechanism of Action - A Unifying Principle

The biocidal activity is a rapid, two-stage process targeting microbial life-sustaining functions.[9]

-

Rapid Inhibition (Minutes): Upon diffusing across the cell membrane, the isothiazolinone molecule quickly inhibits critical metabolic pathways.[10] The electrophilic sulfur atom on the isothiazolinone ring is highly reactive toward biological nucleophiles, particularly the thiol groups (-SH) found in cysteine residues of essential enzymes and proteins like glutathione.[10][11] This reaction disrupts enzymes crucial for respiration and energy production (ATP synthesis), leading to a swift cessation of growth.[9][10]

-

Irreversible Damage (Hours): The initial inhibition is followed by irreversible cell damage. The covalent modification of key enzymes and the potential production of free radicals lead to widespread cellular dysfunction and, ultimately, cell death.[9]

Section 3: Probable Applications and Industrial Utility

Based on its structural features and the known uses of OIT and DCOIT, this compound is likely a potent, broad-spectrum fungicide and algaecide.[12][13][14] Its high lipophilicity from the octyl chain makes it particularly suitable for protecting materials and solvent-based systems from microbial degradation.

Likely Application Areas:

-

Paints and Coatings: As a dry-film preservative to prevent the growth of mold, mildew, and algae on exterior and interior surfaces.[12][14] Its stability to UV radiation and acid rain, a known feature of OIT, would be a critical advantage.[10]

-

Wood Preservation: To protect wood products from fungal decay and staining.

-

Polymer and Plastics: Incorporated into polymer formulations, such as PVC and silicone sealants, to provide long-term antifungal protection.

-

Adhesives and Sealants: To prevent microbial degradation of the product both in the wet state and after application.[13]

-

Metalworking Fluids: To control bacterial and fungal growth in water-based and synthetic cutting fluids.[12]

-

Leather and Textiles: Used as a preservative to prevent mildew growth during processing and in the final product.[15]

Expert Rationale: The choice of a biocide is dictated by the system it needs to protect. An octyl-isothiazolinone is selected over a methyl-isothiazolinone when targeting fungi (mildew, mold) is a priority and when the medium is less water-soluble. The addition of chlorine, as seen in the transition from OIT to DCOIT, often enhances potency, allowing for lower use concentrations. Therefore, it is logical to position this compound as a potentially more potent alternative to OIT in these applications.

Section 4: Toxicological Profile - A Comparative Assessment

A comprehensive toxicological assessment of this compound is a critical research requirement. In its absence, we must rely on data from its closest analogues, OIT and DCOIT, to anticipate its hazard profile. Isothiazolinones as a class are known for their potential to cause skin sensitization.[16][17]

Table 2: Comparative Acute Toxicity and Sensitization Data of Related Isothiazolinones

| Endpoint | 2-n-Octyl-4-isothiazolin-3-one (OIT) | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | This compound (Predicted) |

| Acute Oral LD₅₀ (rat) | ~1636 mg/kg (moderate toxicity) | 567 mg/kg (mice) | Requires experimental determination. Likely moderate to high toxicity. |

| Acute Dermal LD₅₀ (rat) | >2000 mg/kg | >2000 mg/kg | Requires experimental determination. Likely low toxicity via dermal route. |

| Acute Inhalation LC₅₀ (rat) | Data not specified | 0.164 mg/L (high toxicity) | Requires experimental determination. Halogenation suggests potential for high inhalation toxicity. |

| Skin Sensitization | Known sensitizer | Known sensitizer | Presumed to be a skin sensitizer. Requires confirmation via LLNA or equivalent assay. |

| Aquatic Toxicity | Very toxic to aquatic organisms | Very toxic to aquatic organisms, generally more so than OIT | Presumed to be very toxic to aquatic life. Requires full eco-tox profile. |

Trustworthiness through Self-Validation: The data above clearly indicates that while acute oral and dermal toxicity may be moderate to low, inhalation toxicity and skin sensitization are significant hazards for this class of chemicals.[20][21] The principle of causality suggests that adding a chlorine atom to the OIT structure will likely increase its reactivity and potency, which could translate to higher toxicity. Therefore, any research and development protocol must assume this compound is a potent skin sensitizer and has high aquatic toxicity until proven otherwise. Standard industrial hygiene practices, including the use of personal protective equipment (gloves, eye protection, respiratory protection), are mandatory.[22]

Section 5: Environmental Fate and Degradation

The environmental persistence of a biocide is a key factor in its risk assessment. Isothiazolinones are generally considered non-persistent in the environment due to their susceptibility to both biotic and abiotic degradation.

The primary degradation pathway for OIT involves the nucleophilic attack on the sulfur atom, leading to the opening of the isothiazolinone ring to form N-octylmalonamic acid. It is highly probable that this compound follows a similar initial degradation step. The long-term fate would then involve further breakdown of the resulting linear amide.

Expert Insight: Based on soil degradation studies of OIT, which show a half-life of around 9.3 days, it is categorized as 'Not Persistent'. While the chlorine atom on the ring of CAS 26530-24-5 might slightly alter the degradation kinetics, it is unlikely to render the molecule persistent. A key experimental protocol would involve a soil half-life study (e.g., OECD 307) to confirm its degradation rate and identify its specific metabolites.

Section 6: Proposed Analytical Methodology - A Workflow for Quantification

Accurate quantification is essential for formulation development, quality control, and toxicological studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for analyzing isothiazolinones.

Protocol: Development of an HPLC-UV Method for this compound

-

Standard Preparation:

-

Obtain a certified reference standard of this compound.

-

Prepare a stock solution (e.g., 1000 µg/mL) in HPLC-grade acetonitrile or methanol.

-

Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The octyl chain necessitates a reverse-phase column for good retention.

-

Mobile Phase: Isocratic or gradient elution. Start with a 70:30 (v/v) mixture of acetonitrile and water. The high organic content is needed to elute the lipophilic molecule in a reasonable time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis detector set at the wavelength of maximum absorbance (λ-max), likely to be around 270-280 nm, typical for the isothiazolinone ring. This must be confirmed by scanning the reference standard.

-

-

Method Validation:

-

Specificity: Analyze a blank matrix (e.g., paint extract without the biocide) to ensure no interfering peaks at the retention time of the analyte.

-

Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Analyze replicate samples at low, medium, and high concentrations to determine recovery and relative standard deviation (RSD).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Section 7: Research Gaps and Future Directions

This guide highlights that while we can infer much about this compound from its chemical family, direct experimental data is critically lacking. A dedicated research program is necessary to establish its profile.

Key Research Imperatives:

-

Efficacy Spectrum: Minimum Inhibitory Concentration (MIC) studies against a broad panel of relevant bacteria, fungi, and algae are needed to confirm its spectrum of activity and potency relative to OIT and DCOIT.

-

Full Toxicological Evaluation: A complete toxicological dossier should be developed, including acute toxicity (all routes), chronic toxicity, skin and respiratory sensitization, and genotoxicity assays.

-

Ecotoxicology: Determination of its acute and chronic toxicity to key aquatic species (fish, daphnia, algae) is required for environmental risk assessment.

-

Metabolite Identification: Degradation studies in relevant environmental matrices (soil, water) should be conducted to identify major metabolites and confirm the degradation pathway.

-

Formulation Stability: Studies are needed to assess its stability and compatibility in various industrial formulations under different pH and temperature conditions.[17]

By systematically addressing these knowledge gaps, the scientific community can fully characterize this compound, enabling its safe and effective use in relevant industrial applications.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Octylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. Australian Government Department of Health. [Link]

-

Puyuan. (2025). Uses of 2-Octyl-4-Isothiazolin-3-one 98%: Best Practices for Industrial Preservation. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Science Behind OIT: Antimicrobial Mechanisms and Stability. [Link]

-

Sinobio. Fungicide 2-N-Octyl-4-Isothiazolin-3-One Used for Coatings OIT 98% CAS 26530-20-1. [Link]

-

Lee, E., et al. (2022). Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497. PMC - NIH. [Link]

-

Wikipedia. Isothiazolinone. [Link]

-

PubChem. This compound. [Link]

-

Park, S., et al. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. PubMed Central. [Link]

-

Cronin, E., & St-Germain, M. (1989). The irritancy and allergenicity of 2-n-octyl-4-isothiazolin-3-one (Skane M-8), with recommendations for patch test concentration. PubMed. [Link]

-

Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]

-

SkinSAFE. 2-N-Octyl-4-Isothiazolin-3-one Ingredient Allergy Safety Information. [Link]

-

Chemotechnique Diagnostics. PATIENT INFORMATION SHEET 2-n-Octyl-4-isothiazolin-3-one. [Link]

-

Aalto-Korte, K., et al. (2007). Occupational allergic contact dermatitis from 2-N-octyl-4-isothiazolin-3-one. PubMed. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

ResearchGate. (2025). Occupational allergic contact dermatitis from 2-N-octyl-4-isothiazolin-3-one. [Link]

-

Park, S., et al. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. MDPI. [Link]

-

Williams, T. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

Sources

- 1. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]

- 2. 5-chloro-2-octylisothiazol-3(2H)-one | 26530-24-5 [chemnet.com]

- 3. This compound | C11H18ClNOS | CID 9899670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS: 26530-24-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. scbt.com [scbt.com]

- 7. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. onepetro.org [onepetro.org]

- 10. nbinno.com [nbinno.com]

- 11. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irochemical.com [irochemical.com]

- 13. puyuanpharm.com [puyuanpharm.com]

- 14. Fungicide 2-N-Octyl-4-Isothiazolin-3-One Used for Coatings OIT 98% CAS 26530-20-1 - Buy Good Quality OIT 98%, Manufacturer Supply OIT 98%, Hot Sale OIT 98% Product on Sinobio Chemistry [sinobiochemistry.com]